Dual Human/Murine CCR2 Antagonism with Comparable Potency Enables Direct In Vivo Translation
INCB3344 exhibits potent, sub-nanomolar to low nanomolar antagonism of both human and murine CCR2 in binding and functional assays, a critical feature absent in many other CCR2 antagonists. In a direct head-to-head characterization, the compound displayed IC50 values of 5.1 nM for human CCR2 and 9.5 nM for murine CCR2 in binding antagonism [1]. Crucially, this cross-species activity extends to functional chemotaxis, with IC50 values of 3.8 nM for human and 7.8 nM for murine CCR2 [1]. This dual-species potency profile is unique among many tool compounds and is essential for studies requiring both in vitro human target validation and subsequent in vivo murine efficacy assessment.
| Evidence Dimension | CCR2 Binding Antagonism IC50 |
|---|---|
| Target Compound Data | 5.1 nM (human CCR2), 9.5 nM (murine CCR2) |
| Comparator Or Baseline | Lead Compound 9a (precursor): Potent on hCCR2 but only moderate on mCCR2 |
| Quantified Difference | INCB3344 demonstrates ~2-fold difference between species; 9a exhibited a significantly larger and unquantified (qualitatively 'moderate') activity gap. |
| Conditions | Radioligand binding assay using 125I-labeled MCP-1 on cells expressing recombinant human or murine CCR2. |
Why This Matters
This directly addresses the historical failure of many CCR2 antagonists to show rodent activity, making INCB3344 one of the few compounds suitable for seamless in vitro to in vivo target validation workflows.
- [1] Xue CB, Wang A, Meloni D, et al. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. Bioorg Med Chem Lett. 2010;20(24):7473-7478. PMID: 21036044. View Source
